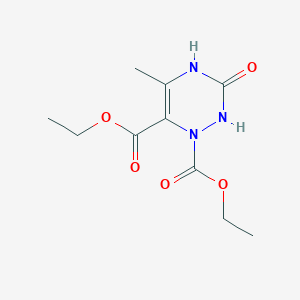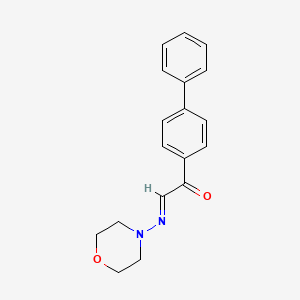
2-(Morpholinoimino)-4'-phenylacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Morpholinoimino)-4’-phenylacetophenone is an organic compound that features a morpholine ring and a phenyl group attached to an acetophenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinoimino)-4’-phenylacetophenone typically involves the reaction of 4’-phenylacetophenone with morpholine under specific conditions. One common method is to use a condensation reaction where the ketone group of 4’-phenylacetophenone reacts with morpholine in the presence of a suitable catalyst, such as an acid or base, to form the imino derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(Morpholinoimino)-4’-phenylacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group back to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-(Morpholinoimino)-4’-phenylacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-(Morpholinoimino)-4’-phenylacetophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(Morpholinoimino)-3-phenylthiazolidin-4-one
- 2-(Morpholinoimino)-4-anilinoquinoline
Uniqueness
2-(Morpholinoimino)-4’-phenylacetophenone is unique due to its specific structural features, such as the combination of a morpholine ring and a phenylacetophenone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
25561-43-7 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
(2E)-2-morpholin-4-ylimino-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C18H18N2O2/c21-18(14-19-20-10-12-22-13-11-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,14H,10-13H2/b19-14+ |
InChIキー |
GVBFNOVHUXININ-XMHGGMMESA-N |
異性体SMILES |
C1COCCN1/N=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
C1COCCN1N=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)



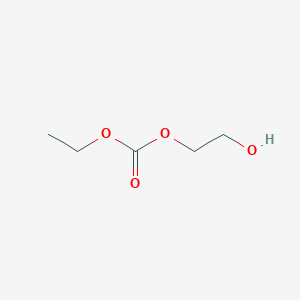
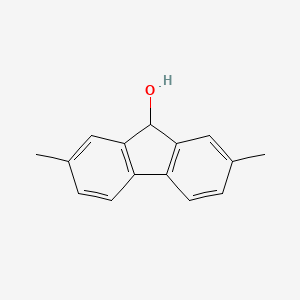
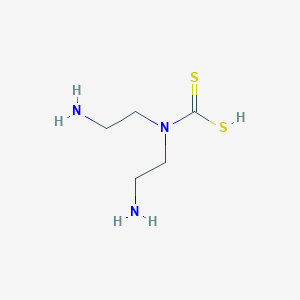
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
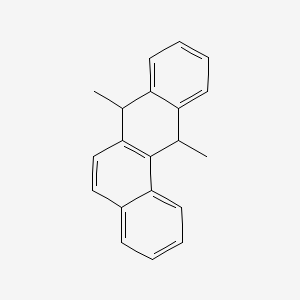

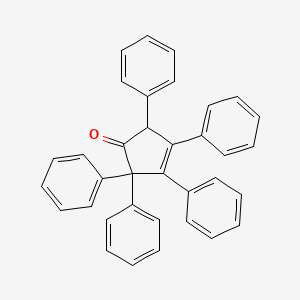
![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)
